molecular formula C23H23N3O3 B1260168 3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Cat. No. B1260168
M. Wt: 389.4 g/mol
InChI Key: NAGHLZPRCQGGKY-UHFFFAOYSA-N
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Description

3-[1-[oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one is a member of acetamides.

Scientific Research Applications

Synthesis and Spectral Analysis

  • Compounds with 1,3,4-oxadiazole structures, similar to the one , have been synthesized and analyzed using spectral techniques. These compounds, due to their structural characteristics, show significant promise in various biological applications (Khalid et al., 2016).

Antibacterial and Antifungal Activity

  • Research indicates that derivatives of 1,3,4-oxadiazole, like the compound , demonstrate notable antibacterial and antifungal activities. These compounds were structurally elucidated using modern spectroscopic techniques and tested against various bacterial and fungal strains, showing significant inhibitory effects (Khalid et al., 2016).

Potential Anticancer Agents

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, similar to the compound of interest, have been evaluated as potential anticancer agents. Certain synthesized derivatives demonstrated strong anticancer activity, highlighting their potential in cancer treatment research (Rehman et al., 2018).

Tuberculostatic Activity

  • Some 1,3,4-oxadiazole derivatives, structurally related to the compound , have been tested for tuberculostatic activity. These compounds showed a range of inhibitory concentrations, indicating potential use in treating tuberculosis (Foks et al., 2004).

Molecular Docking Studies

  • Molecular docking studies have been performed on similar 1,3,4-oxadiazole compounds to understand their binding affinity and ligand orientation in the active sites of enzymes. This provides insights into their mode of action at the molecular level (Vankadari et al., 2013).

Bioenergetic Catastrophe in Cancer Cells

  • Research involving complex 1,3,4-oxadiazoles has explored their role in causing a bioenergetic catastrophe in cancer cells, particularly in combination with other compounds. This approach has shown promise in developing new therapeutic regimens for cancer treatment (Sica et al., 2019).

Mesomorphic Behaviour and Photo-luminescent Property

  • Studies on 1,3,4-oxadiazole derivatives have investigated their mesomorphic behavior and photoluminescent properties. Such properties are valuable in material science and could have applications in creating new materials with specific optical characteristics (Han et al., 2010).

properties

Product Name

3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

5-phenyl-3-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C23H23N3O3/c27-21(23(13-14-23)18-9-5-2-6-10-18)25-15-11-19(12-16-25)26-22(28)29-20(24-26)17-7-3-1-4-8-17/h1-10,19H,11-16H2

InChI Key

NAGHLZPRCQGGKY-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C(=O)OC(=N2)C3=CC=CC=C3)C(=O)C4(CC4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCC1N2C(=O)OC(=N2)C3=CC=CC=C3)C(=O)C4(CC4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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